Mebendazole

描述

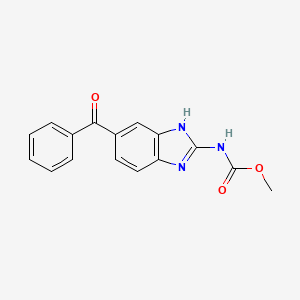

Structure

3D Structure

属性

IUPAC Name |

methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c1-22-16(21)19-15-17-12-8-7-11(9-13(12)18-15)14(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXLLQIJSORQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 | |

| Record name | MEBENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040682 | |

| Record name | Mebendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mebendazole is a white to slightly yellow powder. Pleasant taste. Practically water insoluble. (NTP, 1992), Solid | |

| Record name | MEBENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mebendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014781 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble (NTP, 1992), Soluble in formic acid. Practically insoluble in ethanol, ether, chloroform, In water, 7.13X10+1 mg/L at 25 °C, 3.87e-02 g/L | |

| Record name | MEBENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mebendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00643 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEBENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mebendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014781 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Off-white amorphous powder, Crystals from acetic acid and methanol | |

CAS No. |

31431-39-7 | |

| Record name | MEBENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mebendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31431-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebendazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00643 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mebendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mebendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mebendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mebendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81G6I5V05I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEBENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mebendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014781 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

551.3 °F (NTP, 1992), 288.5 °C | |

| Record name | MEBENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mebendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00643 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEBENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mebendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014781 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Mebendazole's Anti-Cancer Mechanism: A Technical Guide for Researchers

An In-Depth Examination of the Core Mechanisms of Action of Mebendazole in Neoplastic Cells

Executive Summary

This compound (MBZ), a benzimidazole (B57391) anthelmintic agent, has garnered significant attention for its potential as a repurposed anti-cancer therapeutic.[1][2][3] Its primary mechanism of action involves the disruption of microtubule polymerization by binding to the colchicine-binding site of β-tubulin.[1][3][4] This interference with microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis in cancer cells.[5][6][7] Beyond its direct effects on the cytoskeleton, this compound modulates several critical signaling pathways implicated in tumorigenesis and survival, including the Hedgehog, MAPK, and STAT3 pathways.[1][8][9] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-cancer activity, supported by quantitative data and detailed experimental protocols to aid researchers in the field of oncology drug development.

Core Mechanism of Action: Microtubule Disruption

The principal anti-neoplastic activity of this compound stems from its ability to interfere with microtubule dynamics, a fundamental process for cell division, intracellular transport, and the maintenance of cell architecture.[1][4]

This compound binds to the colchicine-binding domain on the β-tubulin subunit, thereby inhibiting its polymerization into microtubules.[3][4] This disruption of the microtubule network leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[4][6][7] The efficacy of this compound's tubulin depolymerizing activity has been demonstrated to be potent, though in some contexts, lower than that of agents like nocodazole (B1683961).[5]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay quantitatively measures the effect of this compound on the assembly of purified tubulin into microtubules.

Objective: To determine the inhibitory effect of this compound on tubulin polymerization.

Methodology:

-

Reagent Preparation:

-

Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).[10][11] Keep on ice.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in polymerization buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., nocodazole or colchicine).[10][12]

-

-

Assay Procedure:

-

In a 96-well plate, add the this compound dilutions, vehicle control, and positive control.

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.[11]

-

-

Data Acquisition:

-

Data Analysis:

-

Subtract the initial absorbance reading from all subsequent readings to correct for background.

-

Plot absorbance versus time to generate polymerization curves.

-

Compare the curves of this compound-treated samples to the controls to determine the extent of inhibition.

-

Induction of Apoptosis

A direct consequence of mitotic arrest induced by this compound is the activation of the apoptotic cascade. Treatment of various cancer cell lines with this compound leads to characteristic features of apoptosis, including caspase activation and the release of cytochrome c from the mitochondria.[5][6]

Key molecular events include the cleavage of PARP (Poly (ADP-ribose) polymerase) by caspases, a hallmark of apoptosis.[13] Specifically, caspase-3 and caspase-7 cleave the 116 kDa full-length PARP into an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain, effectively inactivating its DNA repair function and ensuring the finality of the apoptotic process.[13]

Experimental Protocol: Western Blot for Apoptosis Markers

This protocol details the detection of key apoptosis-related proteins, cleaved caspase-3 and cleaved PARP, in this compound-treated cancer cells.

Objective: To qualitatively and quantitatively assess the induction of apoptosis by this compound.

Methodology:

-

Cell Lysis:

-

Treat cancer cells with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.[13]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.[13]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[13]

-

Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analyze the intensity of the bands corresponding to cleaved caspase-3 (approx. 17 kDa) and cleaved PARP (approx. 89 kDa) to determine the level of apoptosis induction.[15]

-

Modulation of Key Signaling Pathways

In addition to its direct impact on microtubules, this compound exerts its anti-cancer effects by modulating several signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Hedgehog (Hh) Signaling Pathway

The Hedgehog signaling pathway is aberrantly activated in numerous cancers and plays a critical role in tumor growth and survival.[16][17] this compound has been shown to potently inhibit the Hh pathway.[16][17] Its mechanism of inhibition involves suppressing the formation of the primary cilium, a microtubule-based organelle that is essential for Hh signal transduction.[16][17][18] This leads to a decrease in the expression of downstream Hh pathway effectors, such as the GLI family of transcription factors.[1][6] Notably, this compound's inhibition of the Hh pathway is effective even in the presence of mutations in the Smoothened (SMO) protein that confer resistance to other Hh inhibitors like vismodegib.[16][17][18]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK cascade, is a central signaling route that regulates cell proliferation, differentiation, and survival.[9] Dysregulation of this pathway is a common feature in many cancers. This compound has been shown to inhibit the MAPK/ERK pathway.[9][19] Studies have indicated that this compound can inhibit the phosphorylation of ERK1/2, a key downstream effector of the pathway.[9][20] This inhibition of ERK1/2 activation can lead to reduced expression of downstream targets involved in cell proliferation and survival.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression by mediating the expression of genes involved in proliferation, survival, and angiogenesis.[2][8] this compound has been demonstrated to inhibit the STAT3 signaling pathway.[7][8] The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn leads to the abrogation of the Janus kinase 2 (JAK2)-STAT3 signaling pathway.[8] This inactivation of STAT3 signaling contributes to the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.[2][8]

Quantitative Data on Anti-Cancer Efficacy

The cytotoxic effects of this compound have been quantified across a range of cancer cell lines, with IC50 values typically falling in the sub-micromolar to low micromolar range. In vivo studies using xenograft models have further demonstrated its potent anti-tumor activity.

In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| M-14 | Melanoma | 0.32 | [5] |

| A549, H129, H460 | Non-Small Cell Lung Cancer | ~0.16 | [4] |

| GL261 | Glioblastoma | 0.1 - 0.3 | [7] |

| Medulloblastoma Cell Lines | Medulloblastoma | 0.13 - 1 | [7] |

| Human Meningioma Cell Lines | Meningioma | 0.26 - 0.42 | [7] |

| Gastric Cancer Cell Lines | Gastric Cancer | 0.39 - 1.25 | [7] |

| J3T, G06-A, SDT-3G | Soft Tissue Sarcoma | 0.030 - 0.080 | [21] |

In Vivo Efficacy in Xenograft Models

| Cancer Type | Xenograft Model | This compound Dose | Tumor Growth Inhibition | Reference |

| Melanoma | M-14 | 1 mg (oral) | 72% reduction in tumor volume | [5] |

| Melanoma | M-14 | Not specified | 83% and 77% inhibition | [4] |

| Colon Adenocarcinoma | HT29 | Not specified | 62% reduction in volume | [4] |

| Colon Adenocarcinoma | SW480 | Not specified | 67% reduction in volume | [4] |

| Adrenocortical Carcinoma | H295R | Not specified | ~50-60% reduction in volume | [4] |

| Adrenocortical Carcinoma | SW-13 | Not specified | ~60-70% reduction in volume | [4] |

| Papillary Thyroid Cancer | B-CPAP | 50 mg/kg (oral, daily) | Significant tumor regression | [6] |

| Anaplastic Thyroid Cancer | 8505c | 50 mg/kg (oral, daily) | Tumor growth arrest | [6] |

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the dose-dependent effect of this compound on the viability of cancer cell lines.

Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]

-

-

Treatment:

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).[7] Include a vehicle control (DMSO).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

Conclusion

This compound exhibits a multi-faceted anti-cancer mechanism of action, primarily driven by its potent inhibition of microtubule polymerization. This leads to mitotic arrest and the induction of apoptosis. Furthermore, its ability to modulate key oncogenic signaling pathways, including Hedgehog, MAPK/ERK, and STAT3, underscores its potential as a broad-spectrum anti-cancer agent. The quantitative data from both in vitro and in vivo studies demonstrate its efficacy at clinically achievable concentrations. The detailed experimental protocols provided herein offer a practical guide for researchers to further investigate and harness the therapeutic potential of this compound in oncology. Continued research into its synergistic effects with other chemotherapeutics and its role in overcoming drug resistance is warranted.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. researchgate.net [researchgate.net]

- 3. diva-portal.org [diva-portal.org]

- 4. This compound as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. erc.bioscientifica.com [erc.bioscientifica.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound augments sensitivity to sorafenib by targeting MAPK and BCL-2 signalling in n-nitrosodiethylamine-induced murine hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. interchim.fr [interchim.fr]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 17. Repurposing the antihelmintic this compound as a hedgehog inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Repurposing the antihelmintic this compound as a hedgehog inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. cell lines ic50: Topics by Science.gov [science.gov]

- 22. MTT (Assay protocol [protocols.io]

- 23. MTT assay protocol | Abcam [abcam.com]

Mebendazole as a Microtubule-Targeting Agent in Oncology: A Technical Guide

Executive Summary: The repurposing of existing, well-characterized drugs presents a cost-effective and accelerated strategy for oncological drug development. Mebendazole (MBZ), a benzimidazole (B57391) anthelmintic approved by the FDA, has emerged as a promising candidate due to its potent anti-cancer properties demonstrated across a wide range of preclinical models and early-phase clinical trials. Its primary mechanism of action involves the disruption of microtubule polymerization, a validated target in cancer therapy. This technical guide provides an in-depth review of this compound's mechanism, a summary of its preclinical and clinical efficacy, detailed experimental protocols for its evaluation, and visualizations of its molecular pathways and experimental workflows.

Core Mechanism of Action: Microtubule Disruption

The principal anticancer effect of this compound is its interference with microtubule dynamics, which are essential for mitosis, cell structure, and intracellular transport.[1] MBZ binds to the colchicine-binding site on the β-tubulin subunit, preventing its polymerization into functional microtubules.[1][2] This disruption leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][3][4] Unlike vinca (B1221190) alkaloids, which bind to a different site on tubulin, this compound's distinct binding mechanism may allow it to overcome certain forms of drug resistance.[1][5]

Preclinical Efficacy: In Vitro Studies

This compound has demonstrated potent cytotoxic effects across a broad spectrum of human cancer cell lines, often with IC50 (half-maximal inhibitory concentration) values in the sub-micromolar range. This efficacy extends to various cancer types, including those known for chemoresistance.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 Range (µM) | Comments | Reference(s) |

|---|---|---|---|---|

| Glioblastoma/Medulloblastoma | GBM cell lines, DAOY | 0.1 - 1.0 | Effective in brain tumor cell lines. | [6][7] |

| Lung (NSCLC) | H460, A549, H129 | 0.16 - 0.40 | Shows efficacy in non-small cell lung cancer. | [8][9] |

| Adrenocortical Carcinoma | H295R, SW-13 | 0.23 - 0.27 | Demonstrated dose-dependent growth arrest. | [8][10] |

| Melanoma | M-14, SK-Mel-19 | 0.30 - 0.32 | Preferentially induces apoptosis in melanoma cells over normal melanocytes. | [11][12] |

| Ovarian Cancer | OVCAR3, OAW42, A2780, SKOV3 | 0.31 - 1.7 | Effective in various ovarian cancer lines, with lower IC50 than cisplatin (B142131) in some cases. | [13][14] |

| Colon Carcinoma | HT29, HCT116, RKO | 0.1 - 0.8 | Potent activity against colorectal cancer cells. | [8][10][15] |

| Breast Cancer | SKBr-3, MCF-7 | 0.1 - 0.8 | Reduces cell survival in chemoresistant breast cancer lines. | [10] |

| Gastric Cancer | AGP01 | 0.39 - 1.25 | More potent than several clinically approved chemotherapeutic agents. | [8] |

| Meningioma | Human meningioma lines | 0.26 - 0.42 | Similar potency to that observed in medulloblastoma and glioblastoma. |[6] |

Preclinical Efficacy: In Vivo Animal Models

In vivo studies using xenograft and other animal models have corroborated the in vitro findings, showing that oral administration of this compound can significantly inhibit tumor growth, reduce metastasis, and improve survival.

Table 2: In Vivo Efficacy of this compound in Preclinical Cancer Models

| Cancer Model | Animal Model | This compound Dose | Key Outcomes | Reference(s) |

|---|---|---|---|---|

| Glioblastoma | Orthotopic mouse glioma models | 25-50 mg/kg | Significantly extended average survival by up to 63%. | [6][7] |

| Medulloblastoma | D425 xenograft | Not specified | Prolonged median survival from 21 to 48 days. | [6] |

| Lung (NSCLC) | H460 xenograft | 1 mg orally (e.o.d.) | Almost completely arrested tumor growth. | [8][10] |

| Adrenocortical Carcinoma | H295R or SW-13 xenografts | Not specified | Significantly inhibited tumor growth. | [8] |

| Colon Cancer | CT26 colon cancer model | 0.05 of LD50 (IP) | Significantly reduced tumor volume (by ~84%) and weight (by ~81%). | [15] |

| Colon Cancer (Chemoprevention) | ApcMin/+ mouse model | 35 mg/kg daily | Reduced the number of intestinal adenomas by 56%. | [16] |

| Melanoma | M-14 xenograft | 50 mg/kg | Inhibited tumor growth by 77-83%, comparable to temozolomide (B1682018). |[8] |

Modulation of Key Oncogenic Signaling Pathways

Beyond its direct effect on microtubules, this compound modulates multiple signaling pathways crucial for tumor growth, survival, and angiogenesis. This multi-targeted action likely contributes to its broad efficacy.

-

Angiogenesis Inhibition: this compound inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase activity, a critical regulator of new blood vessel formation, thereby starving tumors of essential nutrients.[6][16]

-

Hedgehog (Hh) Pathway: It has been shown to inhibit the Hedgehog pathway by interfering with Smoothened (SMO) and reducing the expression of downstream effectors like GLI1, which is vital in cancers such as medulloblastoma.[2][8]

-

STAT3 Signaling: MBZ can suppress the Janus kinase 2 (JAK2)-STAT3 signaling pathway, which is involved in cell proliferation and migration, by inducing reactive oxygen species (ROS).[9]

-

Other Pathways: this compound has also been shown to impact PI3K/Akt, NF-κB, MYC, and Bcl-2 signaling, all of which are central to cancer cell survival and proliferation.[8][12][13][17]

Clinical Evaluation

The promising preclinical data have led to several clinical trials investigating this compound's safety and efficacy in cancer patients, primarily those with brain tumors. While large-scale efficacy data is still emerging, initial phase 1 and 2 trials have established its safety, even at high doses, when combined with standard-of-care chemotherapies like temozolomide and lomustine.

Table 3: Overview of Selected Clinical Trials of this compound in Oncology

| Trial Identifier | Phase | Cancer Type | Intervention | Status/Key Findings |

|---|---|---|---|---|

| NCT01729260 | Phase 1 | Newly Diagnosed High-Grade Glioma | This compound + Temozolomide | Determined maximum tolerated dose. The combination was found to be safe with no severe adverse events attributed to high-dose MBZ.[7][10][18] |

| CTRI/2018/01/011542 | Phase 2 | Recurrent Glioblastoma | This compound + Lomustine (CCNU) or Temozolomide (TMZ) | Failed to meet the primary endpoint in the overall population, but showed promise (57.9% 9-month OS) in patients with good performance status (ECOG 0-1) in the CCNU-MBZ arm.[19] |

| NCT01173562 | Phase 1 | Recurrent/Refractory Pediatric Brain Tumors | this compound (dose escalation) | Designed to determine the maximum tolerated dose and safety in pediatric patients.[2][20] |

Detailed Experimental Protocols

Reproducibility is key to scientific advancement. Below are detailed methodologies for foundational assays used to characterize this compound's anticancer properties.

Tubulin Polymerization Assay

This assay directly measures this compound's inhibitory effect on the formation of microtubules from purified tubulin protein.

-

Objective: To quantify the inhibition of tubulin polymerization in a cell-free system.[1]

-

Principle: Tubulin polymerization causes light to scatter, which can be measured as an increase in optical density (absorbance) at 340 nm over time.[1][21]

-

Methodology:

-

Preparation: Reconstitute purified tubulin protein (>99% pure) on ice in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP (1 mM).[21]

-

Treatment: In a 96-well plate, add various concentrations of this compound (dissolved in DMSO) to the wells. Include a vehicle control (DMSO), a positive control inhibitor (e.g., colchicine), and a positive control enhancer (e.g., paclitaxel).[1][21]

-

Initiation: Initiate polymerization by adding the cold tubulin/GTP solution to the wells and immediately placing the plate in a microplate reader pre-heated to 37°C.[21]

-

Measurement: Monitor the change in absorbance at 340 nm every minute for 60-90 minutes.[1]

-

Analysis: Plot absorbance vs. time. The rate and extent of polymerization in the this compound-treated wells are compared to the vehicle control to determine the inhibitory effect.

-

Cell Viability (MTT) Assay

This colorimetric assay is used to determine the dose-dependent cytotoxic effects of this compound on cancer cell lines.

-

Objective: To calculate the IC50 value of this compound in cultured cancer cells.[1]

-

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[22]

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and allow them to adhere overnight.[13][22]

-

Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1]

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.[22]

-

Apoptosis (Annexin V) Assay

This flow cytometry-based assay detects one of the early hallmarks of apoptosis: the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.

-

Objective: To quantify the percentage of cells undergoing apoptosis after this compound treatment.

-

Principle: Annexin V is a protein that has a high affinity for PS. By using a fluorescently labeled Annexin V (e.g., FITC-conjugated), apoptotic cells can be identified. A vital dye like Propidium Iodide (PI) is co-stained to distinguish early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).[11]

-

Methodology:

-

Treatment: Culture cells (e.g., 2 x 10^5 cells) with the desired concentration of this compound for a specified time (e.g., 24 hours).[11]

-

Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in a commercial kit. Add FITC-conjugated Annexin V and PI to the cell suspension.[11]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. At least 10,000 events should be acquired per sample.[11] The data is used to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

-

Conclusion and Future Directions

This compound stands out as a strong candidate for drug repurposing in oncology. Its well-documented primary mechanism as a microtubule-targeting agent, combined with its effects on multiple other oncogenic pathways, provides a solid rationale for its use.[8][23] The extensive preclinical data demonstrating its efficacy, coupled with a favorable safety profile and low cost, underscore its potential.[24] While initial clinical trials have established its safety in combination with standard therapies, larger, randomized phase 2/3 trials are necessary to definitively determine its clinical efficacy in specific cancer types and patient populations, particularly in gliomas and other cancers where preclinical results have been most striking.[18][19] Further research should also focus on optimizing drug delivery to improve its bioavailability and on identifying predictive biomarkers to select patients most likely to respond to this compound therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of this compound for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anthelmintic drug this compound induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. The antihelmintic flubendazole inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. This compound as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - ecancer [ecancer.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. This compound induces apoptosis via Bcl-2 inactivation in chemoresistant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Potential and mechanism of this compound for treatment and maintenance of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro and in vivo anticancer activity of this compound in colon cancer: a promising drug repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. rjptonline.org [rjptonline.org]

- 18. This compound and temozolomide in patients with newly diagnosed high-grade gliomas: results of a phase 1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ascopubs.org [ascopubs.org]

- 20. Facebook [cancer.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of this compound for cancer therapy [frontiersin.org]

- 24. researchgate.net [researchgate.net]

The Discovery and Elucidation of Mebendazole's Anthelmintic Properties: A Technical Guide

Published: December 16, 2025

Abstract

Mebendazole, a synthetic benzimidazole (B57391) derivative, has been a cornerstone in the treatment of intestinal helminthiasis since its introduction in the early 1970s. Its discovery by Janssen Pharmaceutica marked a significant advancement in anthelmintic therapy, offering a broad-spectrum, effective, and well-tolerated treatment for a range of debilitating parasitic worm infections. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of this compound's anthelmintic properties. It details the key experimental protocols that were instrumental in establishing its efficacy and mode of action, presents quantitative data from pivotal clinical trials in a structured format, and visualizes the core signaling pathway and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential medicine.

A Landmark Discovery in Anthelmintic Research

This compound (methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate) was developed by Janssen Pharmaceutica in Belgium and first came into use in 1971.[1] Its discovery was a significant milestone, offering a highly effective broad-spectrum anthelmintic agent.[1] this compound quickly became a critical tool in public health for treating a variety of parasitic worm infestations, including ascariasis (roundworm), enterobiasis (pinworm), trichuriasis (whipworm), and hookworm infections.[1][2][3]

Mechanism of Action: Targeting the Parasite's Cytoskeleton

The primary mechanism of this compound's anthelmintic activity is its selective interaction with the parasite's cellular machinery. It functions by inhibiting the formation of microtubules, which are essential components of the cytoskeleton in eukaryotic cells.[4]

This compound binds with high affinity to the colchicine-binding site on the β-tubulin subunit of the parasite's microtubules.[1][5][6] This binding action prevents the polymerization of tubulin dimers into functional microtubules.[4][5][6] The disruption of the microtubule network has several downstream consequences for the parasite:

-

Impaired Glucose Uptake: Microtubules are crucial for intracellular transport, including the uptake of glucose, the primary energy source for helminths.[4][7] By disrupting the microtubule structure, this compound effectively starves the parasite of its essential nutrients.[2][4][7]

-

Depletion of Glycogen (B147801) Stores: The inability to absorb glucose leads to the depletion of the parasite's glycogen reserves.[8]

-

Inhibition of Cell Division and Motility: Microtubules are fundamental for processes such as mitosis and cell motility. Their disruption leads to a cessation of cell division and paralysis of the worm.[9]

-

Ovicidal Effects: this compound has been shown to be ovicidal, inhibiting the hatching of nematode eggs and the development of larvae.[8]

This cascade of events ultimately leads to the immobilization, paralysis, and eventual death and expulsion of the helminth from the host's gastrointestinal tract.[5][9][10] A key advantage of this compound is its selective toxicity; it exhibits a significantly higher affinity for parasitic β-tubulin than for mammalian tubulin, which accounts for its favorable safety profile in humans.[3][4]

Signaling Pathway of this compound's Anthelmintic Action

The following diagram illustrates the molecular cascade initiated by this compound, leading to parasite death.

Experimental Protocols for Efficacy and Mechanism Assessment

The anthelmintic properties of this compound have been rigorously established through a combination of in vivo clinical trials and in vitro biochemical assays.

In Vivo Efficacy Assessment: The Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test (FECRT) is the standard method for evaluating the efficacy of anthelmintic drugs in both human and veterinary medicine.[11]

Objective: To determine the percentage reduction in helminth egg output in feces following treatment with this compound.

Methodology:

-

Subject Recruitment: A cohort of individuals with confirmed intestinal helminth infections is recruited for the study.

-

Pre-Treatment Sample Collection (Day 0): Individual fecal samples are collected from each participant before the administration of this compound.

-

Fecal Egg Count (FEC) - Baseline: The number of helminth eggs per gram (EPG) of feces is quantified for each pre-treatment sample using a standardized microscopic technique, such as the Kato-Katz or McMaster method.[11]

-

Drug Administration: Participants are administered a specified dose of this compound (e.g., a single 500 mg dose or 100 mg twice daily for three days).

-

Post-Treatment Sample Collection: Fecal samples are collected again from the same individuals at a defined interval after treatment. For benzimidazoles like this compound, this is typically 10 to 14 days post-administration.[2][6]

-

Fecal Egg Count (FEC) - Follow-up: The EPG is quantified for each post-treatment sample using the same method as for the baseline measurement.

-

Calculation of Efficacy:

-

Cure Rate (CR): The percentage of individuals who were egg-positive at baseline and become egg-negative after treatment.

-

Egg Reduction Rate (ERR): Calculated using the formula: ERR = (1 - (mean EPG at follow-up / mean EPG at baseline)) * 100

-

In Vitro Mechanism of Action Studies

3.2.1. Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the formation of microtubules.

Objective: To quantify the inhibition of tubulin polymerization in the presence of this compound.

Methodology:

-

Preparation: Purified tubulin protein is reconstituted in a polymerization buffer containing GTP.

-

Incubation: The tubulin solution is incubated with varying concentrations of this compound. A positive control (e.g., colchicine) and a negative control (e.g., DMSO) are included.

-

Measurement: The extent of tubulin polymerization is monitored over time by measuring the change in absorbance or fluorescence using a spectrophotometer or fluorometer.

-

Analysis: The rate and extent of polymerization in the presence of this compound are compared to the controls to determine its inhibitory effect.

3.2.2. Radioligand Binding Assay

This assay is used to characterize the binding of this compound to its target site on tubulin.

Objective: To determine the binding affinity of this compound to the colchicine (B1669291) binding site on β-tubulin.

Methodology:

-

Preparation: A radiolabeled form of this compound (e.g., [3H]this compound) is used.

-

Incubation: Purified tubulin is incubated with a constant concentration of [3H]this compound and increasing concentrations of unlabeled "cold" this compound or other competing ligands.

-

Separation: The tubulin-bound radioligand is separated from the unbound radioligand.

-

Quantification: The amount of bound [3H]this compound is measured using a scintillation counter.

-

Analysis: The data is used to calculate the binding affinity (Kd) and to determine if other compounds compete for the same binding site.

Experimental Workflow for Anthelmintic Efficacy Trial

The following diagram outlines the typical workflow for a clinical trial designed to assess the efficacy of this compound.

Quantitative Efficacy Data

Numerous clinical trials have quantified the efficacy of this compound against various soil-transmitted helminths. The following tables summarize key findings from these studies.

Efficacy of Single-Dose this compound (500 mg)

| Helminth Species | Cure Rate (CR) (%) | Egg Reduction Rate (ERR) (%) |

| Ascaris lumbricoides (Roundworm) | 83.7 - 92.6 | 97.9 |

| Trichuris trichiura (Whipworm) | 27.6 - 33.9 | 59.7 - 72.9 |

| Hookworm (Ancylostoma duodenale & Necator americanus) | 25.5 - 31 | 72.0 - 84 |

Data compiled from multiple sources.[12][13][14][15]

Efficacy of Triple-Dose this compound (100 mg twice daily for 3 days)

| Helminth Species | Cure Rate (CR) (%) |

| Ascaris lumbricoides (Roundworm) | 100 |

| Trichuris trichiura (Whipworm) | 71 - 94 |

| Hookworm (Ancylostoma duodenale & Necator americanus) | 58 - 82 |

| Hymenolepis nana (Dwarf Tapeworm) | 39 |

Data compiled from multiple sources.[13][16]

Conclusion

The discovery and development of this compound represent a triumph of targeted drug design in the field of parasitology. Its well-defined mechanism of action, centered on the disruption of the parasite's microtubule system, provides a clear rationale for its high efficacy and selective toxicity. The experimental protocols detailed in this guide, particularly the Fecal Egg Count Reduction Test and in vitro tubulin assays, have been fundamental in characterizing its anthelmintic properties and continue to be relevant in monitoring for potential drug resistance. The extensive body of quantitative data from clinical trials underscores this compound's enduring importance as a first-line treatment for intestinal helminth infections, solidifying its place on the World Health Organization's List of Essential Medicines.[1] Further research into the nuances of its interaction with different helminth species and the potential for novel formulations will continue to build upon the foundational knowledge established over the past five decades.

References

- 1. benchchem.com [benchchem.com]

- 2. combar-ca.eu [combar-ca.eu]

- 3. The kinetics of this compound binding to Haemonchus contortus tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Inhibition of [3H]this compound binding to tubulin by structurally diverse microtubule inhibitors which interact at the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wormsparc.com [wormsparc.com]

- 7. Molecular modelling of this compound polymorphs as a potential colchicine binding site inhibitor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. This compound - BioPharma Notes [biopharmanotes.com]

- 9. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. who.int [who.int]

- 12. clinicaltrials.eu [clinicaltrials.eu]

- 13. Efficacy of Single-Dose and Triple-Dose Albendazole and this compound against Soil-Transmitted Helminths and Taenia spp.: A Randomized Controlled Trial | PLOS One [journals.plos.org]

- 14. Efficacy and Safety of a Single-Dose this compound 500 mg Chewable, Rapidly-Disintegrating Tablet for Ascaris lumbricoides and Trichuris trichiura Infection Treatment in Pediatric Patients: A Double-Blind, Randomized, Placebo-Controlled, Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uk.practicallaw.thomsonreuters.com [uk.practicallaw.thomsonreuters.com]

- 16. Structural Changes, Biological Consequences, and Repurposing of Colchicine Site Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Mebendazole Analogues and Derivatives for Research

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and mechanisms of action of mebendazole and its analogues for researchers, scientists, and drug development professionals. This compound, a benzimidazole (B57391) carbamate (B1207046), is a widely used anthelmintic drug with repositioned potential as an anticancer agent.[1][2][3] The synthesis of its analogues and derivatives is a key area of research aimed at enhancing its therapeutic efficacy, improving its poor water solubility, and overcoming drug resistance.[4]

Core Synthesis of this compound

The fundamental structure of this compound consists of a benzimidazole ring, a carbamate group, and a benzoyl group.[5] Its chemical synthesis generally involves a multi-step process.[5] A common synthetic route is the cyclization reaction of (3,4-Diaminophenyl)phenylmethanone with N-Methoxycarbonyl-O-methylisourea.[6] Another described method involves the reaction of o-dichlorobenzene and benzoyl chloride, followed by condensation, ammoniation, and cyclization with methyl cyanocarbamate.[6]

A simplified, three-step conceptual synthesis includes:

-

Formation of the Benzimidazole Ring: This is typically achieved by reacting o-phenylenediamine (B120857) with a carboxylic acid derivative.[5]

-

Introduction of the Carbamate Group: The benzimidazole intermediate is reacted with methyl chloroformate to introduce the carbamate group.[5]

-

Addition of the Benzoyl Group: The final step involves the addition of the benzoyl group to the benzimidazole ring by reacting the intermediate with benzoyl chloride.[5]

Synthetic Strategies for this compound Analogues and Derivatives

Structural modifications of the this compound scaffold are pursued to enhance its pharmacological properties.[1][2] Key strategies include modifications at the N-1 position of the benzimidazole ring and alterations of the C-5 benzoyl group.

2.1. N-1 Position Derivatization

The active hydrogen at the N-1 position of the benzimidazole ring is a prime site for substitution.[1] This is often achieved by deprotonation with a strong base, such as sodium hydride, followed by reaction with an alkylating or acylating agent.[1][2]

-

Synthesis of N-1 Alkoxyphthalimido Derivatives: this compound can be treated with sodium hydride in DMF to form the sodium salt. This intermediate is then reacted with ω-bromoalkoxyphthalimide to yield N-1 substituted analogues.[1][2]

-

Synthesis of 1-Methyl this compound: The N-methylation of this compound yields 1-methyl this compound, a known related compound used as a control in HPLC analysis.[7]

2.2. Bioisosteric Replacement and Analogue Synthesis

The synthesis of analogues of related benzimidazoles, such as albendazole (B1665689) and fenbendazole, provides a framework for creating novel this compound derivatives. These often involve substituting the benzoyl group with other functionalities or altering the core benzimidazole structure.

-

Trifluoromethyl Benzimidazole Derivatives: Analogues have been synthesized by reacting the appropriate 1,2-phenylenediamine with trifluoroacetic acid.[8][9] For instance, 5(6)-benzoyl-2-(trifluoromethyl) benzimidazoles have been prepared and evaluated for their antiparasitic activity.[8]

2.3. Prodrug and Solubility Enhancement Strategies

A significant limitation of this compound is its poor aqueous solubility, which restricts its bioavailability.[4] To address this, polymer-drug conjugates have been developed.

-

HPMA Copolymer Conjugates: this compound can be derivatized with a functional group that allows for its attachment to a polymer carrier like N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA).[4] This approach has been shown to improve solubility and facilitate tumor accumulation.[4]

Experimental Protocols

3.1. General Synthesis of 5-benzoyl-N-[1-(alkoxyphthalimido) benzimidazol-2-yl] carbamic acid methyl ester (3a-c)

-

Step 1: Formation of Sodium Salt of this compound (1): To a solution of this compound (0.01 mole) in dry DMF (25 mL), sodium hydride (0.01 mole) is added slowly in portions with constant stirring until the effervescence ceases. The solid sodium salt (1) that separates on cooling is used in the next step.[1]

-

Step 2: Reaction with ω-bromoalkoxyphthalimide: A solution of the appropriate ω-bromoalkoxyphthalimide (0.01 mole) in DMF is added to the sodium salt (1) with constant stirring. The reaction mixture is refluxed for a specified time.[1]

-

Step 3: Isolation and Purification: The cooled reaction mixture is poured into crushed ice. The separated solid product (3) is filtered, washed with water, and recrystallized from absolute alcohol.[1]

3.2. Tubulin Polymerization Assay

This assay is crucial for validating the direct inhibitory effect of this compound and its analogues on microtubule formation.[10]

-

Preparation: Purified tubulin protein is reconstituted in a polymerization buffer (e.g., G-PEM buffer containing GTP).[10]

-

Incubation: The tubulin solution is incubated with various concentrations of the test compound (e.g., this compound analogue), a positive control (e.g., colchicine), and a negative control (e.g., DMSO).[10]

-

Measurement: The polymerization of tubulin is monitored by measuring the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates polymerization.[10]

3.3. MTT Cytotoxicity Assay

This assay determines the cytotoxic effects of the synthesized compounds on cancer cells.[10]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[10]

-

Treatment: The cells are treated with a range of concentrations of the this compound analogue for a specified period (e.g., 24, 48, 72 hours).[10]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.[10]

-

Measurement: The absorbance of the resulting formazan (B1609692) solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[10]

-

Analysis: The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.[10]

Data Presentation

Table 1: Antiparasitic Activity of this compound and Albendazole Analogues

| Compound | Analogue of | Target Organism | IC50 (µM) | Reference |

| 63 | Albendazole | Giardia lamblia | 1.403 | [8] |

| 64 | Albendazole | Giardia lamblia | 1.515 | [8] |

| 65 | This compound | Giardia lamblia | 1.098 | [8] |

| 66 | This compound | Giardia lamblia | 1.285 | [8] |

| 4a | Albendazole | Trichomonas vaginalis | Active | [11][12] |

| 9 | Albendazole | Trichomonas vaginalis | 58x more active than Abz | [11][12] |

Table 2: Anticancer Activity of HPMA-Mebendazole Conjugate (P-MBZ)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| EL-4 | T-cell lymphoma | 1.07 | [4] |

| LL2 | Lung carcinoma | 1.51 | [4] |

| CT-26 | Colon carcinoma | 0.814 | [4] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the disruption of microtubule polymerization by binding to the β-tubulin subunit of parasites.[10][13][14] This leads to the inhibition of glucose uptake, depletion of energy reserves, and ultimately, the death of the parasite.[13][15] In cancer cells, this disruption of microtubules leads to mitotic arrest and apoptosis.[3][10]

Beyond its effect on microtubules, this compound has been shown to modulate several signaling pathways critical for cancer cell survival and proliferation, including:

-

STAT3 Signaling Pathway: this compound has been shown to inhibit this pathway.[10]

-

ERK Signaling Pathway: this compound can activate the MEK-ERK pathway and stimulate pro-inflammatory responses in human monocytic cells.[16]

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. medicoverhospitals.in [medicoverhospitals.in]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. rexresearch.com [rexresearch.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and antiparasitic activity of albendazole and this compound analogues: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. Synthesis and antiparasitic activity of albendazole and this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ijirt.org [ijirt.org]

- 16. The anticancer effect of this compound may be due to M1 monocyte/macrophage activation via ERK1/2 and TLR8-dependent inflammasome activation | Semantic Scholar [semanticscholar.org]

Mebendazole's Effect on Tubulin Polymerization and Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebendazole (MBZ), a benzimidazole (B57391) carbamate, has been a cornerstone in anthelmintic therapy for decades. Its mechanism of action, the inhibition of tubulin polymerization, has garnered significant interest for its potential application in oncology. This technical guide provides an in-depth examination of this compound's interaction with tubulin, its impact on the dynamics of microtubule assembly and disassembly, and the downstream cellular consequences. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Tubulin as the Primary Target

This compound exerts its biological effects primarily by targeting tubulin, the fundamental protein subunit of microtubules. Microtubules are essential cytoskeletal polymers involved in a myriad of critical cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2]

The principal mode of action involves this compound's selective binding to the colchicine-binding site on the β-tubulin subunit.[1][3][4][5][6] This interaction physically obstructs the polymerization process, preventing tubulin heterodimers (α- and β-tubulin units) from assembling into functional microtubules.[1][2][3][7] The consequence of this inhibition is a net depolymerization of existing microtubules.[8] This disruption of the microtubule network critically impairs vital cellular processes, leading to:

-

Mitotic Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation, causing cells to arrest in the G2/M phase of the cell cycle.[8][9]

-

Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis, often involving caspase activation and the release of cytochrome c.[8][10][11]

-

Impaired Intracellular Transport: The microtubule network serves as a highway for the transport of organelles and vesicles. Its disruption compromises these essential transport functions, including glucose uptake in parasitic worms.[1][2]

A key feature of this compound is its relatively selective toxicity. It exhibits a significantly higher affinity for parasitic tubulin compared to its mammalian counterpart, which accounts for its favorable safety profile as an anthelmintic.[2] However, its potent activity against mammalian tubulin at higher concentrations is the basis for its repurposing as an anti-cancer agent.

Caption: this compound's mechanism of action on tubulin polymerization.

Quantitative Analysis of this compound-Tubulin Interaction

The efficacy of this compound as a tubulin-targeting agent can be quantified through various parameters, including its binding affinity and the concentration required to inhibit polymerization or cell proliferation by 50% (IC50).

| Parameter | Value / Range | Target / System | Reference(s) |

| Binding Affinity | |||

| In Silico Docking Score | -10.1 kcal/mol | α/β-tubulin heterodimer (PDB: 4O2B) | [12][13][14] |

| Association Constant (Ka) | (1.6 ± 0.2) x 10⁸ M⁻¹ | Haemonchus contortus (nematode) tubulin | [15] |

| Dissociation Constant (Kd) | ~1 µM | Bovine brain tubulin | [16] |

| Inhibitory Concentration (IC50) | |||

| Cell Proliferation | 0.156 - 0.625 µM | Ovarian cancer cell lines (OAW42, OVCAR3) | [9] |

| Cell Proliferation | 1.9 µM | Chemoresistant CML cell line (FEPS) | [17] |

| ABL1 Kinase Activity | 1.78 µM | Chronic Myeloid Leukemia (CML) | [13] |

Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time. The data presented here are representative examples from the literature.

Impact on Microtubule Dynamics and Cellular Fate

Beyond simply blocking polymerization, this compound actively alters the dynamic instability of microtubules, a process characterized by alternating phases of growth and shrinkage.

-

Enhanced Depolymerization: this compound treatment promotes the disassembly of existing microtubules.[8] Studies in non-small cell lung cancer cells have shown that while it enhances depolymerization, its effect is less potent than that of nocodazole, another well-known microtubule inhibitor.[8][10][11]

-

Aberrant Spindle Formation: During mitosis, this compound's interference with microtubule dynamics leads to the formation of abnormal or multipolar mitotic spindles.[8][10][11] This structural defect prevents the correct alignment and segregation of chromosomes.

-

Induction of Apoptosis: The failure to complete mitosis due to a defective spindle activates the mitotic checkpoint, ultimately leading to apoptotic cell death.[8][10][11] This process is often accompanied by the activation of caspases and the release of cytochrome c from the mitochondria, key markers of the intrinsic apoptotic pathway.[8]

Caption: Pathway from this compound-induced microtubule disruption to apoptosis.

Key Experimental Protocols

Characterizing the effects of this compound on tubulin requires specific biochemical and cell-based assays. The following are detailed protocols for foundational experiments.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay quantitatively measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Principle: The polymerization of tubulin into microtubules causes light to scatter, which can be measured as an increase in optical density (absorbance) at 340 nm. The rate and extent of this increase are proportional to the amount of microtubule polymer formed.[18][19][20]

-

Materials and Reagents:

-

Lyophilized, purified tubulin (e.g., porcine brain tubulin, >99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP stock solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Control compounds: Nocodazole (inhibitor), Paclitaxel (enhancer)

-

Temperature-controlled 37°C microplate reader

-

UV-transparent 96-well plates (half-area plates are recommended)

-

-

Procedure:

-

Reagent Preparation: On ice, prepare the Polymerization Buffer (GTB supplemented with 1 mM GTP and 10% glycerol).[19][20] Reconstitute lyophilized tubulin in ice-cold Polymerization Buffer to a final concentration of 3-4 mg/mL. Keep on ice and use within one hour.[19][21]

-

Compound Plating: Prepare serial dilutions of this compound and controls (e.g., 10x final concentration) in Polymerization Buffer. Pipette 10 µL of each dilution, vehicle control (DMSO), and buffer control into the wells of a 96-well plate pre-warmed to 37°C.[18][19]

-

Initiation of Polymerization: To initiate the reaction, add 90 µL of the cold tubulin solution to each well. Mix gently by pipetting, avoiding bubbles. The final volume should be 100 µL.[18][19]

-

Data Acquisition: Immediately place the plate in the 37°C microplate reader. Measure the absorbance at 340 nm every 60 seconds for at least 60 minutes (kinetic mode).[18][19]

-

-

Data Analysis:

-

Correct for background by subtracting the initial absorbance reading (time 0) from all subsequent readings for each well.

-

Plot the change in absorbance versus time to generate polymerization curves.

-

Determine the maximum rate of polymerization (Vmax) from the steepest slope of the curve and the final plateau absorbance (extent of polymerization).

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[18]

-

Cellular Microtubule Staining (Immunofluorescence)

This method allows for the direct visualization of this compound's effect on the microtubule network within intact cells.

-

Principle: Cells are treated with this compound, then fixed and permeabilized. A primary antibody specific to tubulin (e.g., α-tubulin) is used to label the microtubules, followed by a fluorescently-tagged secondary antibody for visualization via fluorescence microscopy.

-

Materials and Reagents:

-

Adherent cancer cell line (e.g., A549, HeLa)

-

Cell culture medium, FBS, and supplements

-

Glass coverslips in 12- or 24-well plates

-

This compound

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: mouse anti-α-tubulin

-

Secondary antibody: goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence or confocal microscope

-

-

Procedure:

-

Cell Culture: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow for 24 hours.

-

Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1.0 µM) and a vehicle control (DMSO) for a desired time period (e.g., 14-24 hours).[13][22][23]

-

Fixation and Permeabilization: Gently wash the cells with PBS. Fix the cells with fixation buffer for 10-15 minutes at room temperature. Wash again with PBS, then permeabilize the cell membranes with permeabilization buffer for 5-10 minutes.

-

Blocking and Staining: Wash with PBS. Block non-specific antibody binding with blocking buffer for 30-60 minutes. Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.